molecular formula C11H6ClFN2O B1314904 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile CAS No. 622369-40-8

4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile

Cat. No. B1314904
CAS RN: 622369-40-8
M. Wt: 236.63 g/mol
InChI Key: PNVRUIFACIJUKH-UHFFFAOYSA-N
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Description

“4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile” is a chemical compound with the molecular formula C11H6ClFN2O and a molecular weight of 236.63 . It is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry due to their biological activity .


Molecular Structure Analysis

The molecular structure of “4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile” consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. This core is substituted at the 4th position with a chlorine atom, at the 7th position with a fluorine atom, at the 6th position with a methoxy group, and at the 3rd position with a carbonitrile group .


Physical And Chemical Properties Analysis

“4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile” has a predicted boiling point of 394.8±37.0 °C and a predicted density of 1.43±0.1 g/cm3 . Its storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Halogenated Quinolines as Antimicrobial Building Blocks : A practical method for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline from 2,4-dichloro-3-fluoroquinoline has been developed, highlighting their potential as building blocks in antimicrobial drug discovery. This scalable 4-step route achieves an overall yield of 81–85%, emphasizing the utility of halogenated quinoline derivatives in synthesizing compounds with antimicrobial properties (Flagstad et al., 2014).

Chemical Reactivity of Carbonitriles : The study on the reactivity of 6-methylchromone-3-carbonitrile towards various nucleophilic reagents resulted in the formation of diverse heterocyclic systems, demonstrating the versatility of carbonitriles in synthesizing novel compounds with potential pharmacological applications (Ibrahim & El-Gohary, 2016).

Optoelectronic and Nonlinear Properties : The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those similar to 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile, have been explored through a DFT approach. This study provides insights into the structural, electronic, optical, and charge transport properties of these compounds, suggesting their efficiency as multifunctional materials for various applications (Irfan et al., 2020).

Luminescence Properties of Quinolones : The synthesis of cyano-functionalized 6-methoxyquinolin-2-ones from malonic acid derivatives and their fluorescence properties have been studied. The introduction of cyano substituents into these compounds led to significant findings in their luminescence properties, which could be beneficial for developing fluorescent materials and sensors (Enoua et al., 2009).

Safety and Hazards

The safety information available indicates that “4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O/c1-16-10-2-7-9(3-8(10)13)15-5-6(4-14)11(7)12/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVRUIFACIJUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478622
Record name 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

622369-40-8
Record name 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622369-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 622369-40-8
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Synthesis routes and methods

Procedure details

A mixture of 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarbonitrile (1.0 g, 4.59 mmol) and 14 g of phosphorous oxychloride is heated at reflux for 30 minutes then concentrated in vacuo. The residue is partitioned between aqueous sodium bicarbonate and ethyl acetate. The organic layer is dried over magnesium sulfate, filtered and concentrated on to silica gel. Purification by flash column chromatography eluting with a gradient of 1:5 ethyl acetate:hexane to 1:1 ethyl acetate:hexane, provides 631 mg of 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile, mp 160-162° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One

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